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Compound of Interest

Compound Name: Cbz-L-methionine methyl ester

CAS No.: 56762-93-7

Cat. No.: B1589693

Get Quote

The Cbz-L-Methionine Methyl Ester Application
Guide
Executive Summary
The synthesis of methionine-containing peptides presents a "double-edged" challenge in

organic chemistry. Methionine’s thioether side chain is highly susceptible to oxidation (forming

sulfoxides) and acts as a potent poison for transition metal catalysts (Pd, Pt), rendering

standard hydrogenolytic deprotection strategies ineffective.[1]

Cbz-L-methionine methyl ester (CAS 56762-93-7) serves as a critical "Safe Harbor"

intermediate.[1] By employing the acid-stable Benzyloxycarbonyl (Cbz/Z) group and the base-

labile Methyl ester (OMe), this derivative allows for orthogonal deprotection strategies that

avoid catalytic hydrogenation entirely.[1] This guide details the protocols for handling this

derivative to synthesize bioactive targets such as the chemotactic peptide fMLP (N-Formyl-Met-

Leu-Phe) and Enkephalin analogs, ensuring high optical purity and side-chain integrity.
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Compound:

-Benzyloxycarbonyl-L-methionine methyl ester Abbreviation: Cbz-L-Met-OMe / Z-Met-OMe
MW: 297.37 g/mol Formula: C₁₄H₁₉NO₄S[1]

Property Specification Critical Handling Note

Physical State
White solid or colorless oil

(purity dependent)

Low melting point; often

solidifies upon cooling.

Solubility DCM, EtOAc, MeOH, DMF Insoluble in water.[1]

Stability Stable at RT

Oxidation Risk: Store under

Nitrogen/Argon at 2-8°C to

prevent Met(O) formation.[1]

Chirality L-Isomer

Susceptible to racemization

during strong alkaline

hydrolysis.

Strategic Decision Framework
Before initiating synthesis, researchers must determine if Cbz-Met-OMe is the correct starting

material versus Fmoc-Met-OH or Boc-Met-OH.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Peptide Contains Methionine

Where is the Met residue?

C-Terminus

Anchor

N-Terminus / Internal

Elongation

Use H-Met-OMe + Cbz-AA-OH
(Solution Phase) Required Deprotection Strategy

Acidolysis (HBr/AcOH)
*Sulfur Safe*

Met-Compatible Removal

Hydrogenolysis (H2/Pd)
*POISON RISK*

Standard Cbz Removal

Use Cbz-Met-OMe
(Saponify -> Couple)

Recommended Route Fails (Cat. Poisoning)

Click to download full resolution via product page

Figure 1: Decision matrix for Methionine incorporation. Note that standard catalytic

hydrogenation is contraindicated for Met-containing peptides.

Core Experimental Protocols
Protocol A: Controlled Saponification (Methyl Ester Hydrolysis)
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Objective: Convert Cbz-L-Met-OMe to Cbz-L-Met-OH for subsequent coupling, without

racemizing the chiral center.[1] Mechanism: Base-catalyzed hydrolysis using Lithium Hydroxide

(LiOH), which is milder than NaOH and less prone to causing racemization.[1]

Materials:

Cbz-L-Met-OMe (1.0 eq)[1]

LiOH[1][2][3]·H₂O (1.5 - 2.0 eq)[1]

Solvent: THF/Water (3:1) or MeOH/Water (3:1)[1]

1M HCl (for acidification)[1]

Step-by-Step:

Dissolution: Dissolve Cbz-L-Met-OMe in THF (or MeOH). Cool the solution to 0°C in an ice

bath. Temperature control is critical to suppress racemization via enolization.

Hydrolysis: Add the LiOH solution (dissolved in minimal water) dropwise.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor

by TLC (System: CHCl₃/MeOH 9:1).[1] The starting material (high Rf) should disappear,

replaced by the acid (low Rf, streaks).[1]

Work-up:

Evaporate the organic solvent (THF/MeOH) under reduced pressure at <40°C.[1]

Dilute the remaining aqueous residue with water.

Wash: Extract once with diethyl ether to remove unreacted ester or non-polar impurities.[1]

Discard the organic layer.

Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2–3. The

product Cbz-L-Met-OH should precipitate as an oil or white solid.

Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).
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Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Yield: Typically 85-95%.[1] Used directly in coupling.[1]

Protocol B: "Sulfur-Safe" Cbz Deprotection (Acidolysis)
Objective: Remove the N-terminal Cbz group in the presence of Methionine. Challenge:

Catalytic hydrogenation (H₂/Pd-C) fails because the thioether sulfur poisons the catalyst.

Solution: Acidolysis using HBr in Acetic Acid with scavengers to prevent S-benzylation.[1]

Materials:

Cbz-Peptide-OR (or Cbz-Met-OR)[1]

33% HBr in Acetic Acid (Reagent Grade)[1]

Scavenger Cocktail: Anisole (5-10 eq) and/or Dimethyl Sulfide (DMS).[1] Crucial: The benzyl

cation generated during cleavage will attack the Met sulfur (forming S-benzyl sulfonium salts)

if scavengers are not present.

Step-by-Step:

Preparation: Place the Cbz-protected peptide in a round-bottom flask. Add Anisole (10 eq

relative to peptide).[1]

Acidolysis: Add 33% HBr/AcOH (approx. 5-10 mL per gram of peptide) at room temperature.

Reaction: Stir for 30–60 minutes. Do not over-react.

Precipitation: Pour the reaction mixture slowly into a large excess of cold Diethyl Ether

(Et₂O). The deprotected peptide hydrobromide salt (HBr·H-Met-...) will precipitate.

Wash: Filter or centrifuge the precipitate.[1] Wash 3x with cold ether to remove the benzyl

bromide-anisole byproducts.

Neutralization (Prior to Coupling): The product is the HBr salt. Before the next coupling,

neutralize in situ with TEA or DIPEA.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study: Synthesis of Bioactive fMLP
Target: N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine (fMLP).[1] Significance: A potent

chemotactic peptide used to study neutrophil activation.[1]

Workflow Visualization:
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Figure 2: Synthetic route for fMLP using Cbz-Met-OMe as the Methionine source.

Detailed Procedure for Step 4 (Formylation): Formylation of the N-terminus is unique to fMLP.

Dissolve the deprotected peptide (HBr[1]·H-Met-Leu-Phe-OMe) in DMF.[1]

Neutralize with N-Methylmorpholine (NMM).[1]

Add Formic Acid (2 eq) and DCC (1.1 eq) or use p-Nitrophenyl Formate.

Stir at 0°C for 2 hours. Filter off DCU (if using DCC).[1]

Isolate f-Met-Leu-Phe-OMe.

Troubleshooting & Quality Control

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.benchchem.com/product/b1589693/docs?utm_src=pdf-body-img#application-note-precision-synthesis-of-methionine-containing-bioactives
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc06177f/c5cc06177f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Probable Cause Corrective Action

Low Yield in Hydrogenation Catalyst Poisoning

STOP. Do not use H₂/Pd.

Switch to HBr/AcOH (Protocol

B) or Liquid NH₃/Na (Birch

Reduction).[1]

Product Mass +16 Da Methionine Oxidation

Met oxidized to Sulfoxide

(Met=O).[1] Reduce back to

Met using NH₄I / DMS in TFA,

or prevent by using degassed

solvents.[1]

Racemization High pH / Temp

Ensure saponification

(Protocol A) is performed at

0°C. Avoid excess base.

Benzylation of Sulfur Missing Scavenger

During HBr deprotection, the

benzyl cation attacked the

sulfur.[1] Always use Anisole or

Thioanisole.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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